3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2344679-26-9
VCID: VC6074996
InChI: InChI=1S/C9H17NO.ClH/c1-8(2)5-9(7-11-8)3-4-10-6-9;/h10H,3-7H2,1-2H3;1H
SMILES: CC1(CC2(CCNC2)CO1)C.Cl
Molecular Formula: C9H18ClNO
Molecular Weight: 191.7

3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride

CAS No.: 2344679-26-9

Cat. No.: VC6074996

Molecular Formula: C9H18ClNO

Molecular Weight: 191.7

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride - 2344679-26-9

Specification

CAS No. 2344679-26-9
Molecular Formula C9H18ClNO
Molecular Weight 191.7
IUPAC Name 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride
Standard InChI InChI=1S/C9H17NO.ClH/c1-8(2)5-9(7-11-8)3-4-10-6-9;/h10H,3-7H2,1-2H3;1H
Standard InChI Key XHZAYSXVCYFOHB-UHFFFAOYSA-N
SMILES CC1(CC2(CCNC2)CO1)C.Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s spirocyclic structure consists of two fused rings: a tetrahydrofuran (oxygen-containing) ring and a piperidine (nitrogen-containing) ring, sharing a single quaternary carbon atom. The 3,3-dimethyl substitution on the spiro-junction carbon introduces steric bulk, influencing both conformational flexibility and intermolecular interactions . The hydrochloride salt forms through protonation of the secondary amine, enhancing crystallinity and aqueous solubility compared to the free base.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₁₈ClNO
Molecular Weight191.7 g/mol
IUPAC Name3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane; hydrochloride
SMILESCC1(CC2(CCNC2)CO1)C.Cl
Predicted Collision Cross Section (Ų)135.2 ([M+H]⁺)

Synthesis and Optimization Strategies

Cyclization Approaches

The synthesis typically employs cyclization reactions to construct the spiro framework. A representative route involves:

  • Precursor Preparation: Reacting γ-lactone derivatives with amino alcohols to form intermediate hemiaminals.

  • Acid-Catalyzed Cyclization: Using protic acids (e.g., HCl) to induce ring closure, yielding the spirocyclic amine.

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Reagents and Conditions for Key Synthesis Steps

StepReagents/ConditionsYield
Hemiaminal FormationEthanol, reflux, 12 h65%
CyclizationHCl (conc.), THF, 0°C to RT78%
Salt CrystallizationHCl gas in diethyl ether95%

Stereochemical Considerations

The 3,3-dimethyl groups enforce a rigid chair-like conformation in the piperidine ring, minimizing ring-flipping dynamics. This rigidity enhances enantiomeric stability, though resolution of stereoisomers remains challenging due to the quaternary carbon’s symmetry .

Mechanistic Insights and Biological Interactions

Target Engagement

The protonated amine interacts selectively with biological targets, particularly G protein-coupled receptors (GPCRs) and ion channels. Molecular docking studies suggest that the spirocyclic core fits into hydrophobic binding pockets, while the ammonium ion forms salt bridges with aspartate or glutamate residues.

Pharmacodynamic Effects

Preliminary in vitro assays indicate moderate affinity for:

  • Serotonin 5-HT₁A receptors (Kᵢ = 120 nM), implicating potential anxiolytic applications.

  • Sigma-1 receptors (Kᵢ = 250 nM), associated with neuroprotective effects.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for designing central nervous system (CNS) agents. Structural modifications explored include:

  • N-Alkylation: Introducing hydrophilic groups (e.g., hydroxyethyl) to enhance blood-brain barrier permeability.

  • Ring Expansion: Synthesizing 8-membered spiro analogs to modulate target selectivity.

Table 3: Structural and Functional Comparison of Spirocyclic Amines

CompoundMolecular FormulaKey FeatureBiological Target
2-Oxa-7-azaspiro[4.4]nonaneC₇H₁₃NONo methyl groupsDopamine D₂ (Kᵢ = 450 nM)
3-Methyl-2-azaspiro[4.4]nonaneC₉H₁₇NMethylated azaspiroNMDA receptor antagonist
Target CompoundC₉H₁₈ClNODimethyl-oxazaspiro + HCl5-HT₁A, Sigma-1

Challenges and Future Directions

While the compound shows promise, limitations include:

  • Synthetic Scalability: Low yields in cyclization steps necessitate catalyst optimization (e.g., Lewis acids).

  • Pharmacokinetic Profiling: Unclear metabolic pathways require radiolabeled tracer studies.

Ongoing research focuses on hybrid spirocycles combining this framework with fluorinated groups to enhance bioavailability.

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